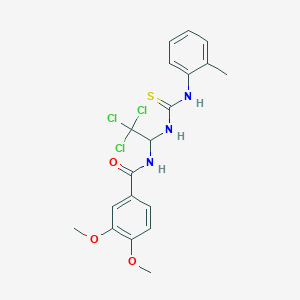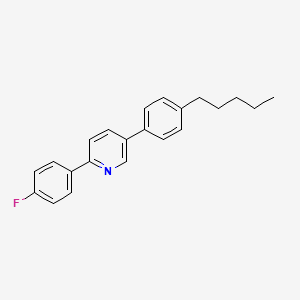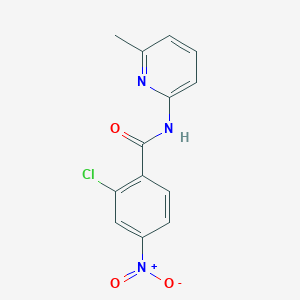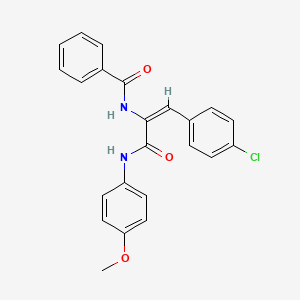
3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide is a complex organic compound that features multiple functional groups, including methoxy, trichloro, thioureido, and benzamide. Compounds with such diverse functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide likely involves multiple steps, including:
Formation of the benzamide core: This can be achieved by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the trichloroethyl group: This step may involve the use of trichloroacetyl chloride in the presence of a base.
Formation of the thioureido group: This can be done by reacting the intermediate with an isothiocyanate derivative of toluene.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis with considerations for yield optimization, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The trichloro group can be reduced to form dichloro or monochloro derivatives.
Substitution: The thioureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation products: Quinones.
Reduction products: Dichloro or monochloro derivatives.
Substitution products: Thioureido derivatives with different substituents.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Drug development: Investigated for its potential therapeutic properties.
Medicine
Pharmacological studies: Studied for its effects on various biological pathways.
Diagnostic agents: Potential use in imaging and diagnostic applications.
Industry
Material science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The trichloro and thioureido groups may play a crucial role in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the trichloro and thioureido groups.
N-(2,2,2-Trichloroethyl)benzamide: Lacks the methoxy and thioureido groups.
N-(3-O-Tolyl-thioureido)benzamide: Lacks the trichloro and methoxy groups.
Uniqueness
3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not seen in simpler analogs.
Properties
Molecular Formula |
C19H20Cl3N3O3S |
|---|---|
Molecular Weight |
476.8 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H20Cl3N3O3S/c1-11-6-4-5-7-13(11)23-18(29)25-17(19(20,21)22)24-16(26)12-8-9-14(27-2)15(10-12)28-3/h4-10,17H,1-3H3,(H,24,26)(H2,23,25,29) |
InChI Key |
NWYBPDDIGNIIDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703974.png)

![(2Z)-3-(naphthalen-1-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11703983.png)


![4-[(E)-{[2-(Naphthalen-2-YL)-1,3-benzoxazol-5-YL]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11704006.png)
![4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one](/img/structure/B11704011.png)
![4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11704015.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704021.png)
![3-Nitro-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704024.png)
![(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11704030.png)

![(5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11704048.png)
![2,4-dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11704051.png)
